molecular formula C18H18ClNO5 B2990900 dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate CAS No. 300676-07-7

dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate

Cat. No.: B2990900
CAS No.: 300676-07-7
M. Wt: 363.79
InChI Key: AVWZOYDPDONNBX-UHFFFAOYSA-N
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Description

Dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate is a synthetic organic compound featuring an isophthalate core esterified with methyl groups and substituted with a 2,5-dimethylpyrrole ring bearing a chloroacetyl group. The chloroacetyl moiety introduces significant electrophilicity, making the compound a versatile intermediate for further functionalization, particularly in pharmaceutical and materials chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 5-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5/c1-10-5-15(16(21)9-19)11(2)20(10)14-7-12(17(22)24-3)6-13(8-14)18(23)25-4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWZOYDPDONNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate typically involves multiple steps, starting with the formation of the pyrrole ring. One common synthetic route includes the reaction of 2,5-dimethylpyrrole with chloroacetyl chloride in the presence of a suitable catalyst, followed by esterification with dimethyl malonate[_{{{CITATION{{{_1{1,3-dimethyl 5- 3- (2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted pyrroles or esters.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate has shown potential as a biological probe in studying enzyme mechanisms and cellular processes.

Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Key Substituent Molecular Weight Reactivity Physical State
Target Compound Isophthalate Chloroacetyl-pyrrole Not provided High (electrophilic) Solid (inferred)
Dimethyl 5-[3-(Boc-amino)propyl]isophthalate (17) Isophthalate Boc-aminopropyl ~389 (calculated) Moderate (protected amine) Yellow oil
Ethyl 5-(3-aminophenyl)-pyrrole-3-carboxylate (7c) Pyrrole Cyano, phenyl 362 (M+) Moderate (cyano stability) Not reported
Dimethyl 5-(2-amino-4-(methoxycarbonyl)phenoxy)isophthalate Isophthalate Amino, methoxycarbonyl 389.32 Nucleophilic (amino group) Solid (mp 111–112°C)
(±)cis-2-(4-Methoxyphenyl)-3-methoxy-1,5-benzothiazepin-4-(5-chloroacetyl)-ones (5) Benzothiazepinone Chloroacetyl Not provided High (heterocyclic reactivity) Not reported
Key Observations:

Electrophilicity: The target compound’s chloroacetyl group confers higher electrophilicity compared to Boc-protected amines (17) or cyano groups (7c), enabling nucleophilic substitution reactions for drug conjugate synthesis .

Physical State: Chloroacetyl’s polarity likely renders the target compound a solid, contrasting with the oil-like consistency of 14. The phenoxy analog’s solid state (mp 111–112°C) supports this inference .

Stability and Environmental Impact

Proper handling protocols (e.g., anhydrous conditions) are critical, as outlined for similar compounds in transport regulations .

Biological Activity

Dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities, supported by case studies and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H15ClN4O3
  • Molecular Weight : 358.78 g/mol

1. Antibacterial Activity

Research indicates that derivatives of pyrrole and isophthalate compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli62.5 µg/mL
Compound BS. aureus78.12 µg/mL

These findings suggest that the compound may possess similar or enhanced antibacterial properties when compared to established antibiotics.

2. Antifungal Activity

In vitro studies have demonstrated that certain pyrrole derivatives can inhibit the growth of fungi. The compound's structural features contribute to its interaction with fungal cell membranes, leading to increased permeability and cell death.

CompoundTarget FungusMIC
Compound CCandida albicans0.49 µg/mL
Compound DAspergillus niger0.12 µg/mL

These results indicate a potential for development as an antifungal agent.

3. Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells.

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

These IC50 values suggest moderate antiproliferative effects, highlighting the need for further investigation into its mechanisms of action and potential as a therapeutic agent.

4. Anti-inflammatory Activity

The compound's anti-inflammatory properties have been assessed through its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.

TreatmentNO Production Inhibition (%)
Control-
Compound E75

The results indicate that the compound may inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory responses.

Case Studies

A series of studies have been conducted to evaluate the biological activities of related compounds:

  • Study on Antibacterial Effects : A recent study showed that a derivative of dimethyl isophthalate exhibited a fourfold increase in potency against S. flexneri compared to gentamicin, suggesting significant antibacterial efficacy.
  • Antifungal Research : Another study highlighted the effectiveness of similar compounds against resistant strains of fungi, indicating potential for clinical applications in treating fungal infections.

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